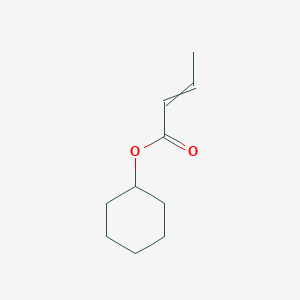

2-Butenoic acid, cyclohexyl ester

Description

2-Butenoic acid, cyclohexyl ester (CAS: 828912-43-2; Molecular formula: C₁₃H₂₂O₂; Molecular weight: 210.31) is an unsaturated ester characterized by a cyclohexyl group attached to the α,β-unsaturated carboxylic acid backbone.

Properties

CAS No. |

16491-62-6 |

|---|---|

Molecular Formula |

C10H16O2 |

Molecular Weight |

168.23 g/mol |

IUPAC Name |

cyclohexyl but-2-enoate |

InChI |

InChI=1S/C10H16O2/c1-2-6-10(11)12-9-7-4-3-5-8-9/h2,6,9H,3-5,7-8H2,1H3 |

InChI Key |

ZUMGBVSYIVKLDH-UHFFFAOYSA-N |

SMILES |

CC=CC(=O)OC1CCCCC1 |

Canonical SMILES |

CC=CC(=O)OC1CCCCC1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Cyclohexyl Esters of Unsaturated Acids

- 2-Butenoic Acid, 1-Cyclohexylethyl Ester (CAS 68039-69-0): Molecular formula: C₁₂H₂₀O₂; MW: 196.27. Features an ethyl spacer between the cyclohexyl group and the ester, increasing lipophilicity compared to the parent compound .

Esters with Different Alkyl/Aryl Groups

- 2-Butenoic Acid, Methyl Ester (E) (CAS 41725-90-0): Smaller alkyl group (methyl) results in higher volatility, making it suitable for flavor applications .

- Anthriscusin (Compound 9 from ) :

Physicochemical Properties

Chemical Stability

- Cyclohexyl esters exhibit superior stability under acidic conditions compared to benzyl esters. For example, aspartyl peptides protected with cyclohexyl esters showed <2% aspartimide formation under standard synthesis conditions, a 170-fold reduction compared to benzyl esters .

- Thermal Behavior : Formic acid cyclohexyl ester decomposes into cyclohexene and formic acid, suggesting thermal lability in some cyclohexyl esters .

Volatility and Flavor Contributions

- 2-Butenoic Acid Methyl Ester (E): Identified in fruit extracts (Maturity Stage 3 of Spondias dulcis) for its weak fruity aroma, highlighting the role of ester volatility in flavor profiles .

Anticancer Potential

Plant Growth Promotion

Data Table: Key Comparative Parameters

Preparation Methods

Protocol from ChemicalBook

-

Reactants :

-

Conditions :

-

Reflux at 120–130°C for 4–5 hours under Dean-Stark conditions.

-

Water removal: ~40 mL (theoretical yield: 36 mL).

-

-

Workup :

Table 1: Key Reaction Parameters

| Parameter | Value |

|---|---|

| Temperature | 120–130°C |

| Catalyst Loading | 1.8 wt% (relative to acid) |

| Yield | 85% |

| Purity (GC) | >98% |

Alternative Catalytic Systems

Sulfuric Acid vs. Solid Acid Catalysts

While concentrated sulfuric acid is a traditional catalyst, its use necessitates post-reaction neutralization, generating waste. Patent US8669375B2 highlights involatile acid catalysts (e.g., methanesulfonic acid) that simplify purification:

Table 2: Catalyst Comparison

| Catalyst | Yield (%) | Reaction Time (h) |

|---|---|---|

| p-Toluenesulfonic acid | 85 | 4–5 |

| Methanesulfonic acid | 78 | 6–8 |

| Amberlyst-15 (resin) | 72 | 10–12 |

Solvent-Free Esterification

Industrial-scale production often avoids solvents to reduce costs. A patent (CN112094199A) describes a solvent-free protocol for analogous esters, adaptable to cyclohexyl crotonate:

Table 3: Solvent-Free vs. Solvent-Based Methods

| Parameter | Solvent-Free | Toluene-Based |

|---|---|---|

| Yield | 78% | 85% |

| Reaction Time | 8–10 h | 4–5 h |

| Purity | 95% | 98% |

Kinetic and Thermodynamic Considerations

Temperature Dependence

Lower temperatures (30–60°C) during diketene addition (for precursor synthesis) minimize side reactions. For cyclohexyl crotonate:

Le Chatelier’s Principle

Azeotropic water removal shifts equilibrium toward ester formation, achieving >90% conversion.

Quality Control and Characterization

Analytical Data

Impurity Profile

-

Major Byproducts : Cyclohexyl acetate (from over-esterification) and dimeric crotonic acid anhydrides.

Industrial Scalability

Table 4: Bench-Scale vs. Pilot-Scale Yields

| Scale | Yield (%) | Purity (%) |

|---|---|---|

| Laboratory (100 g) | 85 | 98 |

| Pilot Plant (10 kg) | 82 | 96 |

Emerging Methods

Enzymatic Esterification

Q & A

Q. 1.1. What are the optimal synthetic routes for 2-butenoic acid, cyclohexyl ester under laboratory conditions?

The esterification of 2-butenoic acid with cyclohexanol can be catalyzed by solid acidic catalysts such as sulfated zirconia or heteropolyacids supported on silica. These catalysts offer advantages over traditional homogeneous acids (e.g., H₂SO₄), including reduced corrosion, easier separation, and reusability. Reaction conditions (e.g., molar ratio of acid to alcohol, temperature, catalyst loading) should be optimized via fractional factorial design to maximize yield while minimizing side reactions like hydrolysis .

Q. 1.2. How can researchers characterize the purity and structural integrity of this compound?

Key analytical techniques include:

- GC-MS : To confirm molecular weight (154.21 g/mol) and detect impurities using retention indices and fragmentation patterns (e.g., characteristic peaks for ester groups at m/z 43 [CH3CO+] and 55 [C3H3O+]) .

- FT-IR : Identification of carbonyl (C=O) stretches near 1720 cm⁻¹ and C-O ester vibrations at 1250–1150 cm⁻¹ .

- NMR : ¹H NMR signals for the cyclohexyl group (δ 1.0–2.0 ppm, multiplet) and α,β-unsaturated ester protons (δ 5.5–6.5 ppm, doublets for trans-configuration) .

Q. 1.3. What precautions are necessary for handling and storing this compound?

- Storage : Use amber glass containers under inert gas (N₂/Ar) at 4°C to prevent hydrolysis or oxidation. Stabilizers like MEHQ (50–100 ppm) can inhibit radical polymerization .

- Safety : Wear PPE (nitrile gloves, lab coat) and use OV/AG/P99 respirators in poorly ventilated areas. Avoid contact with strong oxidizers (e.g., peroxides) to prevent exothermic reactions .

Advanced Research Questions

Q. 2.1. How do pyrolysis conditions influence the decomposition pathways of this compound?

Pyrolysis in static systems (44–282 torr, 300–500°C) generates cleavage products via two pathways:

- Pathway A : Cyclohexanol and 2-butenoic acid via ester bond hydrolysis.

- Pathway B : Cyclohexene and CO₂ via β-scission of the unsaturated backbone.

Kinetic studies using mass spectrometry reveal activation energies (Eₐ) of 120–150 kJ/mol, with dominant pathways dependent on pressure and temperature .

Q. 2.2. How can researchers resolve contradictions in reported kinetic data for esterification reactions involving this compound?

Discrepancies in rate constants (e.g., due to catalyst poisoning or solvent effects) can be addressed by:

- Standardizing protocols : Use anhydrous solvents (e.g., toluene) and pre-activated catalysts.

- In-situ monitoring : Employ ATR-FTIR or Raman spectroscopy to track reaction progress and intermediate formation .

- Statistical analysis : Apply ANOVA to identify significant variables (e.g., temperature vs. catalyst type) across datasets .

Q. 2.3. What advanced catalytic mechanisms explain the activity of solid acids in synthesizing this compound?

Sulfated zirconia operates via Brønsted acid sites, protonating the carbonyl oxygen of 2-butenoic acid to enhance nucleophilic attack by cyclohexanol. Heteropolyacids (e.g., H₃PW₁₂O₄₀) follow a dual acid-base mechanism, where the conjugate base stabilizes the transition state. Computational studies (DFT) show that electron-withdrawing groups on the catalyst surface lower the energy barrier for ester formation .

Q. 2.4. How can GC×GC-TOFMS improve the detection of trace degradation products in environmental samples?

Two-dimensional gas chromatography coupled with high-resolution TOFMS enhances peak capacity and sensitivity for low-abundance compounds. For example, oxidation byproducts like cyclohexyl hydroperoxide (CAS N/A) can be identified using retention time alignment and spectral library matching (NIST 2020). Method validation requires spiking experiments with surrogate standards (e.g., deuterated cyclohexanol) to quantify recovery rates .

Methodological Considerations

Q. 3.1. Designing experiments to assess the environmental fate of this compound

- Hydrolysis studies : Perform at pH 4–9 (buffered solutions) with LC-MS/MS monitoring to quantify half-lives (t₁/₂).

- Biodegradation assays : Use OECD 301B guidelines with activated sludge inoculum to measure BOD₅/COD ratios .

Q. 3.2. Addressing discrepancies in toxicity data for regulatory submissions

- In-vitro assays : Use HepG2 cells for acute toxicity (EC₅₀) and Ames tests for mutagenicity.

- Data reconciliation : Cross-reference with EPA/NIH databases (e.g., absence of carcinogenicity classification per IARC/OSHA) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.